molecular formula C17H17ClN2O3 B5827088 (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate

(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate

Cat. No.: B5827088
M. Wt: 332.8 g/mol
InChI Key: YKPXXMBDPSKQNT-UHFFFAOYSA-N
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Description

(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate is an organic compound that features both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate typically involves a multi-step process:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base.

    Addition of the Chlorophenyl Acetate: The Schiff base is then reacted with 4-chlorophenyl acetate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    tert-Butyl carbamate: Compounds with carbamate functional groups.

Uniqueness

What sets (Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-chlorophenyl)acetate apart is its combination of amino and ester groups, along with the specific substitution pattern on the aromatic rings. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-22-15-8-4-12(5-9-15)10-16(19)20-23-17(21)11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPXXMBDPSKQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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